molecular formula C12H17NO B081930 (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine CAS No. 14006-32-7

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

Cat. No. B081930
CAS RN: 14006-32-7
M. Wt: 191.27 g/mol
InChI Key: IPYDNTFWMDEOBW-UHFFFAOYSA-N
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Description

"(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine" belongs to a class of organic compounds that have been explored for their diverse chemical reactions, molecular structures, and properties. These compounds are of interest in organic chemistry for their potential in various applications, including material science and pharmacology.

Synthesis Analysis

The synthesis of related tetrahydro-2H-pyran derivatives often involves condensation reactions, cyclization, and functional group transformations. For instance, a tetrahydro-pyran scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, demonstrating the versatility of pyran derivatives in stabilizing specific molecular conformations (Bucci et al., 2018).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations, including DFT (Density Functional Theory), provide insights into the molecular structure, electron distribution, and molecular interactions of pyran derivatives. These analyses help in understanding the intramolecular charge transfer and molecular electrostatic potential, which are crucial for the reactivity and interaction with other molecules (Viji et al., 2020).

Chemical Reactions and Properties

The chemical reactions of tetrahydro-2H-pyran derivatives can vary widely depending on the substituents and reaction conditions. These compounds undergo reactions such as Prins cyclization, which can be used to synthesize novel hexahydro-1H-furo[3,4-c]pyran derivatives (Reddy et al., 2012). Such reactions highlight the synthetic utility of tetrahydro-2H-pyran derivatives in constructing complex molecular architectures.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine, followed by reduction, produced N,2,2-trimethyltetrahydro-2H-pyran-4-amine. This compound underwent further chemical transformations, showcasing its versatility as a precursor for the synthesis of a range of chemical entities (N. S. Arutyunyan et al., 2012).

Catalytic Applications

  • 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds were evaluated for their catalytic applications, demonstrating good activity and selectivity in processes where the palladacycle remains in the Pd(II) state (Gavin W. Roffe et al., 2016).

Photocytotoxic Applications

  • Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related ligands were synthesized and their photocytotoxic properties examined. These complexes displayed unprecedented photocytotoxicity in red light to various cell lines through apoptosis and reactive oxygen species generation, indicating their potential for therapeutic applications (Uttara Basu et al., 2014).

Antimicrobial Activity

  • Novel Schiff bases of 3-aminomethyl pyridine synthesized through condensation reaction with aryl aldehydes/ketones showed potential as anticonvulsant agents. The chemical structures were confirmed via various spectroscopic techniques, and several compounds exhibited seizures protection, highlighting their medicinal chemistry applications (S. Pandey & R. Srivastava, 2011).

properties

IUPAC Name

(4-phenyloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYDNTFWMDEOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424327
Record name 1-(4-Phenyloxan-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

CAS RN

14006-32-7
Record name Tetrahydro-4-phenyl-2H-pyran-4-methanamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Phenyloxan-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-phenyloxan-4-yl)methanamine
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